molecular formula C23H22N2O2S2 B2996130 (Z)-3-(sec-butyl)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 617695-04-2

(Z)-3-(sec-butyl)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2996130
CAS No.: 617695-04-2
M. Wt: 422.56
InChI Key: FPSGQUDDEKLYRL-VXPUYCOJSA-N
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Description

This compound belongs to the class of 2-thioxothiazolidin-4-one derivatives, characterized by a five-membered thiazolidinone ring with a sulfur atom at position 2 and a ketone at position 2. The (Z)-configuration of the exocyclic double bond at position 5 stabilizes the conjugated system, while the indolin-3-ylidene moiety introduces planar rigidity. The substituents—sec-butyl at position 3 and 4-methylbenzyl at the indolinone nitrogen—enhance lipophilicity and influence molecular interactions, making it a candidate for biological activity studies.

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-4-15(3)25-22(27)20(29-23(25)28)19-17-7-5-6-8-18(17)24(21(19)26)13-16-11-9-14(2)10-12-16/h5-12,15H,4,13H2,1-3H3/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGQUDDEKLYRL-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617695-04-2
Record name (3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-(4-METHYLBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound (Z)-3-(sec-butyl)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antidiabetic effects. The structural features of these compounds contribute significantly to their pharmacological profiles, making them valuable in drug development. The thiazolidinone core is particularly noted for its ability to interact with various biological targets, leading to a range of therapeutic effects.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit potent anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Thiazolidin-4-one derivatives have been shown to induce cell cycle arrest at different phases, particularly at the G1/S and G2/M checkpoints.
  • Apoptosis Induction : These compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit cancer cell migration and invasion.

Case Studies

A review by Ramachandran et al. (2021) highlighted several thiazolidin-4-one derivatives that showed significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. For instance, compound X was reported to have an IC50 value of 15 µM against MCF-7 cells, indicating potent cytotoxicity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer metabolism, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Generation : These compounds can increase ROS levels within cancer cells, leading to oxidative stress and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is highly dependent on their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or reduce activity:

PositionModificationEffect on Activity
3sec-butylIncreases lipophilicity and cellular uptake
54-methylbenzylEnhances interaction with target proteins
2Thioxo groupEssential for anticancer activity

Pharmacological Profiles

Thiazolidinones are not only limited to anticancer effects but also exhibit other pharmacological activities:

  • Anti-inflammatory : Compounds have shown efficacy in reducing inflammation in animal models.
  • Antimicrobial : Some derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Observations :

Position 5: Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity, improving interactions with biological targets. The 4-methylbenzyl group in the target compound may enhance membrane permeability due to its lipophilic nature .

Synthetic Efficiency: The target compound’s synthesis likely parallels methods used for analogs, such as refluxing 2-thioxothiazolidin-4-one with substituted aldehydes in acetic acid/NaOAc (typical yields: 75–96%) . However, yields for indolinone-containing derivatives are generally lower (70–85%) due to steric challenges .

Biological Activity Trends: Indole-containing analogs () exhibit superior antibacterial activity compared to indolinone derivatives, possibly due to enhanced π-π stacking with bacterial enzymes . Brominated derivatives () show antifungal potency, while phenylethyl-substituted compounds () demonstrate cytotoxicity, suggesting substituent-dependent target specificity .

Crystallographic and Computational Insights
  • Molecular Geometry : The (Z)-configuration of the exocyclic double bond in the target compound is critical for planar alignment, as confirmed by crystallographic studies of analogs using SHELX and ORTEP software .
  • Hydrogen Bonding: Unlike analogs with hydroxyl or carboxylic acid groups (e.g., ), the target compound lacks strong H-bond donors, which may limit interactions with polar active sites .

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-configured thioxothiazolidinone derivatives?

The synthesis typically employs a Knoevenagel condensation between a substituted 2-thioxothiazolidin-4-one and an aromatic aldehyde. For example, refluxing 3-(sec-butyl)-2-thioxothiazolidin-4-one with 1-(4-methylbenzyl)-2-oxoindoline-3-carbaldehyde in glacial acetic acid with sodium acetate as a base yields the target compound. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly influence the Z/E isomer ratio .

Q. How is the structural identity of this compound confirmed?

Multi-spectral analysis is essential:

  • 1H/13C NMR confirms the Z-configuration via coupling constants and chemical shifts of the benzylidene protons (δ ~7.5–8.5 ppm) and thiocarbonyl groups.
  • HRMS validates molecular mass, while IR identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Q. What solvent systems are optimal for purification?

Recrystallization from ethanol/water mixtures or acetic acid is commonly used. Chromatography (e.g., silica gel with ethyl acetate/hexane) resolves Z/E isomers, though care is needed to avoid isomerization during elution .

Advanced Research Questions

Q. How can synthesis yields be improved for sterically hindered analogs?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies often arise from purity issues or assay variability . Recommended steps:

  • HPLC purity validation (>95% by area normalization).
  • Standardize bioassays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) across multiple cell lines .

Q. How are biological targets identified for this compound class?

  • Surface Plasmon Resonance (SPR) : Screens interactions with proteins like hemoglobin subunits (α/β) or kinases.
  • Molecular docking : Predicts binding affinities to targets (e.g., EGFR, Topoisomerase II) using software like AutoDock Vina .

Q. What experimental designs mitigate degradation during stability studies?

  • Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds.
  • Photostability assays : Use UV/Vis spectroscopy to monitor degradation under light exposure.
  • Store samples in amber vials at −20°C with desiccants to prevent hydrolysis/oxidation .

Q. How is regioselectivity controlled during functionalization?

  • Electronic directing groups : Electron-withdrawing substituents on the benzylidene moiety favor electrophilic attack at specific positions.
  • Temperature modulation : Lower temperatures (<60°C) stabilize kinetic products .

Q. What computational methods predict structure-activity relationships (SAR)?

  • QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity .

Q. How are hazardous intermediates safely handled?

  • Mercaptoacetic acid derivatives : Use fume hoods and PPE (nitrile gloves, lab coats).
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) unambiguously confirms Z-configuration and molecular packing (e.g., Acta Cryst. E data for analogous compounds) .
  • Bioassay protocols : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with dose-response curves .

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